molecular formula C10H5BrClNO B139717 7-Bromo-2-chloroquinoline-3-carbaldehyde CAS No. 136812-31-2

7-Bromo-2-chloroquinoline-3-carbaldehyde

Cat. No. B139717
M. Wt: 270.51 g/mol
InChI Key: OUKVZDXSWJHLNI-UHFFFAOYSA-N
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Description

7-Bromo-2-chloroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H5BrClNO . It is used as a research chemical .


Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehyde and related analogs, including 7-Bromo-2-chloroquinoline-3-carbaldehyde, involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . The best product yield (80–85%) and the lowest reaction time were achieved using L-proline as a catalyst .


Molecular Structure Analysis

The quinolinyl fused ring system of the title compound, C (10)H (6)ClNO, is planar (r.m.s. deviation = 0.018 Å); the formyl group is slightly bent out of the plane of the fused ring system [C-C-C-O torsion angle = 8.2 (3)°] .


Chemical Reactions Analysis

2-Chloroquinoline-3-carbaldehydes represent an extremely interesting class of organic compounds that can be exploited as precursors and building blocks for the synthesis of a wide range of heterocyclic systems and potent antibiotics for microbial and cancer treatment .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-2-chloroquinoline-3-carbaldehyde include its molecular structure and chemical names . More specific properties such as melting point, boiling point, and solubility are not provided in the available sources.

Scientific Research Applications

Synthesis and Chemical Properties

  • 7-Bromo-2-chloroquinoline-3-carbaldehyde is part of the 2-chloroquinoline-3-carbaldehyde family, which has been extensively studied for its chemical properties and applications. This compound has been a subject of interest in the synthesis of quinoline ring systems and the construction of fused or binary quinoline-core heterocyclic systems (Hamama et al., 2018).

Biological Evaluation

  • The biological evaluation of these compounds has been a significant area of research. Studies have shown that derivatives synthesized from 2-chloroquinoline-3-carbaldehydes may act as potential inhibitors of human enzymes like AKT1, which is crucial in cancer complications (Ghanei et al., 2016).

Antimicrobial and Antioxidant Activities

  • Research has demonstrated the antibacterial and antioxidant activities of novel 7-chloroquinoline derivatives, highlighting their potential in developing new antimicrobial and anticancer drugs (Abdi et al., 2021).

Green Synthetic Methods

  • The green synthetic methods and reactions of 2-chloroquinoline-3-carbaldehydes have also been explored, focusing on environmentally friendly approaches like microwave, ultrasound, and solvent-free methods (Patel et al., 2020).

Cross-Linking in Biomedical Applications

  • A novel chitosan-chloroquinoline derivative was synthesized for biomedical applications, demonstrating promising antimicrobial activities against bacteria and fungi, showcasing its potential in medical applications (Kumar et al., 2011).

Future Directions

The future directions in the research of 7-Bromo-2-chloroquinoline-3-carbaldehyde and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in the field of medicinal chemistry .

properties

IUPAC Name

7-bromo-2-chloroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKVZDXSWJHLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588864
Record name 7-Bromo-2-chloroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-chloroquinoline-3-carbaldehyde

CAS RN

136812-31-2
Record name 7-Bromo-2-chloroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2-chloroquinoline-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Chandrashekharappa, SO Sadashiv, SJ Patil… - Pharmaceutical …, 2022 - Springer
In the present work, newly designed ethyl 2-oxo-2H-selenopyrano[2, 3-b]quinoline-3-carboxylates (4a–4f) were synthesized by reaction of 3-formyl-2-selenoquinolines (3a–3f) with …
Number of citations: 0 link.springer.com
Z Cziáky - Synthetic communications, 1991 - Taylor & Francis
… treatment of 7-bromo-2-chloroquinoline-3-carbaldehyde afforded two products, namely 7-brorno-2-chloroquinoline-3-carbonyl chloride and 2,7-dichloroquino- …
Number of citations: 5 www.tandfonline.com
I Sato, T Nakao, R Sugie, T Kawasaki, K Soai - Synthesis, 2004 - thieme-connect.com
Enantioenriched 3-quinolyl alkanols act as asymmetric autocatalysts in the addition of diisopropylzinc to the corresponding substituted quinoline-3-carbaldehydes, to afford themselves …
Number of citations: 35 www.thieme-connect.com

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